

A Comparative Guide to the Functional Differences Between CCAP and FMRFamide-Related Peptides

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Compound of Interest

Compound Name: *Crustacean Cardioactive Peptide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between **Crustacean Cardioactive Peptide** (CCAP) and FMRFamide-related peptides (FaRPs), two significant families of neuropeptides in invertebrates. The information presented is supported by experimental data to aid in research and drug development endeavors targeting these signaling systems.

Overview of Functional Roles

Crustacean Cardioactive Peptide (CCAP) and FMRFamide-related peptides (FaRPs) are crucial neuromodulators in arthropods and other invertebrates, regulating a diverse array of physiological processes. While both are known for their myotropic activities, their broader functional roles are distinct.

CCAP is a highly conserved cyclic nonapeptide primarily recognized for its critical role in orchestrating the ecdysis (molting) behavioral sequence in insects.^[1] Beyond this essential function, CCAP is also involved in the regulation of cardiac function, feeding behavior, and metabolism.^{[2][3][4]} In *Drosophila melanogaster*, CCAP-expressing neurons have been shown to regulate feeding behavior and metabolism, and CCAP signaling is necessary and sufficient to stimulate the proboscis extension reflex, a key feeding behavior.^{[2][4]}

FMRFamide-related peptides (FaRPs) constitute a large and diverse family of neuropeptides characterized by a C-terminal Arg-Phe-NH₂ motif.^{[5][6]} Their functions are pleiotropic, influencing muscle contractility, behavior, reproduction, and homeostasis.^[5] FaRPs are known to act as neurotransmitters, neuromodulators, or hormones, and their effects are often tissue- and species-specific.^[7] For instance, in some species, they exhibit cardioacceleratory effects, while in others, they can be inhibitory.^[7] In *C. elegans*, different FaRPs (encoded by *flp* genes) can have opposing effects on the same circuit, highlighting their role in the fine-tuning of neural networks.^[8]

Quantitative Comparison of Myotropic Effects

Both CCAP and FaRPs modulate the contractility of various muscle types, including visceral and cardiac muscles. The following tables summarize available quantitative data from selected studies.

Table 1: Comparative Effects on Heart/Antennal Accessory Pulsatile Organ (APO) Contraction Rate

Peptide	Species	Tissue	Concentration	% Increase in Contraction Rate	Reference
CCAP	Anopheles gambiae	Antennal APOs & Heart	$\sim 1 \times 10^{-6}$ mol l ⁻¹	12-18%	[9]
FMRFamide	Anopheles gambiae	Antennal APOs & Heart	$\sim 1 \times 10^{-6}$ mol l ⁻¹	14-16%	[9]
SALDKNFMR Famide	Anopheles gambiae	Antennal APOs & Heart	$\sim 1 \times 10^{-6}$ mol l ⁻¹	15-21%	[9]

Table 2: Receptor Activation (EC50 Values)

Peptide	Receptor	Species	Cell Line	EC50 (nM)	Reference
CCAP	RhoprCCAP R	Rhodnius prolixus	CHO	12.2 ± 1.1	[3]
FMRFamide	SjFaGPCR	Sepiella japonica	HEK293	Not specified	[10]
FLP-22	FRPR-17	C. elegans	Not specified	Not specified	[8]
FLP-9	FRPR-21	C. elegans	Not specified	Not specified	[8]

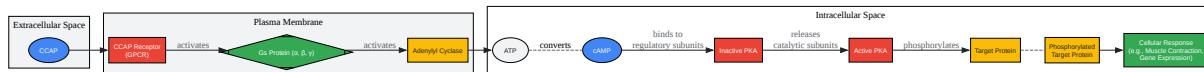
Note: Direct comparison of EC50 values is challenging due to variations in experimental systems (receptor source, cell line, and assay method).

Signaling Pathways

Both CCAP and FaRPs exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.

CCAP Signaling Pathway

CCAP receptors are coupled to Gs-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response, such as muscle contraction or changes in gene expression related to ecdysis.[12][13]



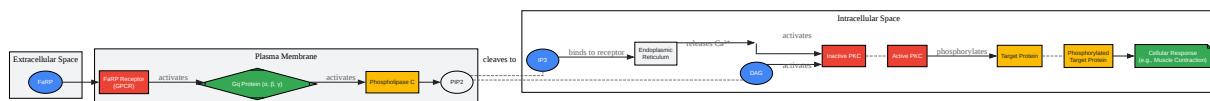
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Caption: CCAP signaling pathway via a Gs-protein coupled receptor.

FMRFamide-Related Peptide Signaling Pathways

FaRPs can signal through at least two major GPCR pathways, leading to either an increase in intracellular calcium or a decrease in cAMP levels.

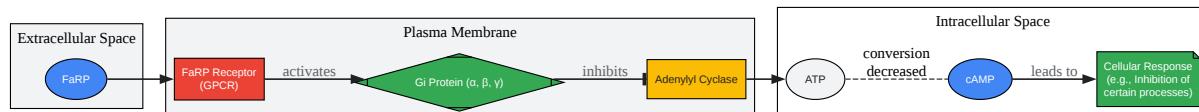
- Gq/11-protein coupled pathway: Binding of a FaRP to its receptor activates a Gq/11-protein, which in turn activates Phospholipase C (PLC).[14][15][16] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca^{2+}) into the cytoplasm.[16][17] The increased intracellular Ca^{2+} , along with DAG, activates Protein Kinase C (PKC), which then phosphorylates target proteins, leading to cellular responses like muscle contraction.[16]

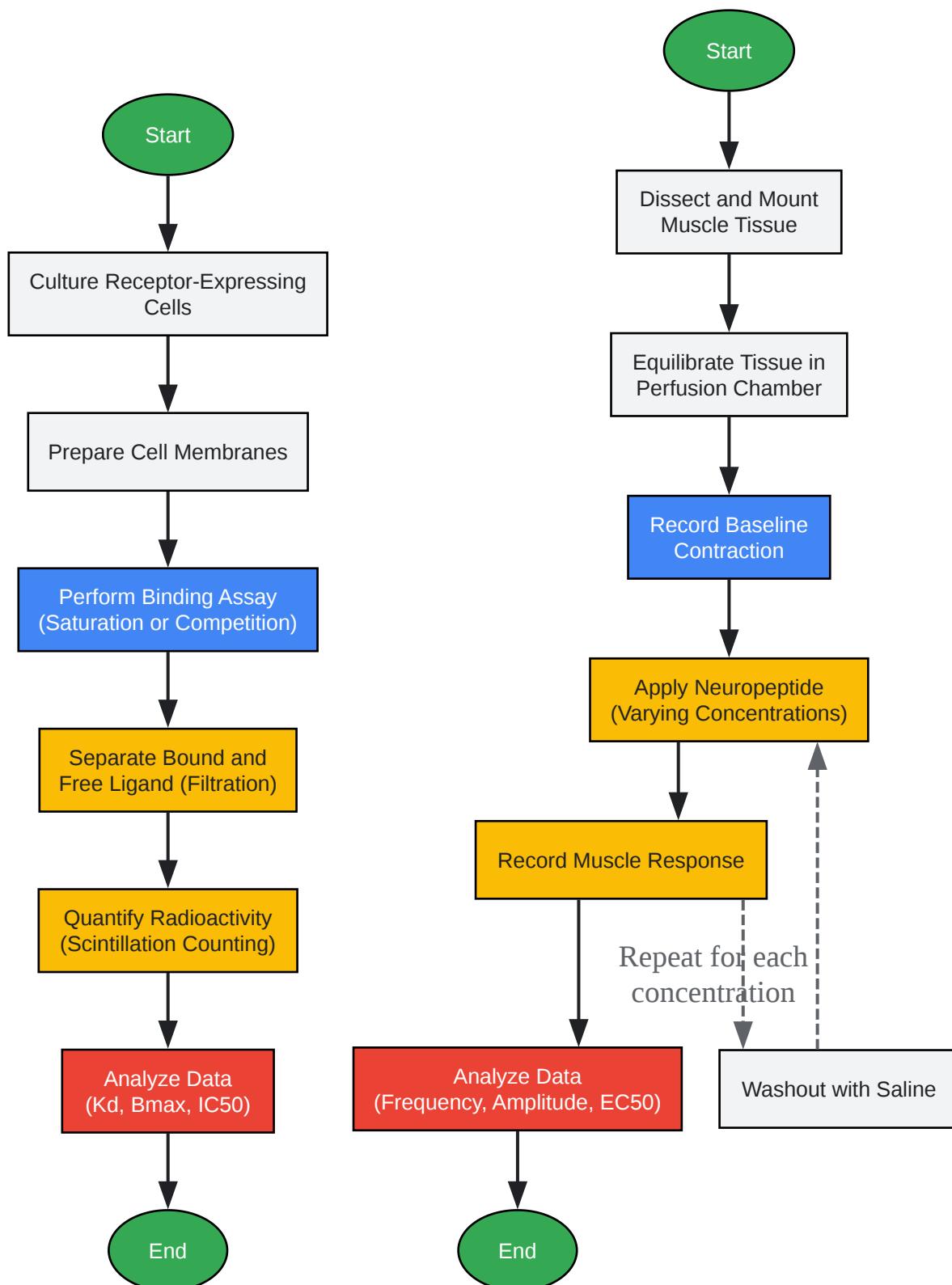


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Caption: FaRP signaling via a Gq-protein coupled receptor.

- Gi/o-protein coupled pathway: Alternatively, FaRPs can bind to receptors coupled to Gi/o-proteins.[15] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent downstream effects.



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